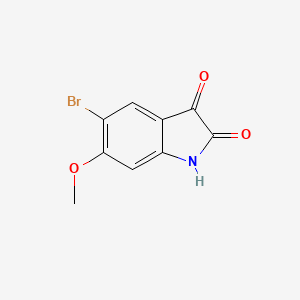

5-bromo-6-methoxy-1H-indole-2,3-dione

説明

5-Bromo-6-methoxy-1H-indole-2,3-dione is a substituted isatin derivative characterized by a bromine atom at position 5 and a methoxy group at position 6 of the indole scaffold. Isatin derivatives are known for their roles in anticancer, antimicrobial, and enzyme-inhibitory applications, with substituents like halogens and alkoxy groups modulating electronic and steric properties .

特性

IUPAC Name |

5-bromo-6-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-7-3-6-4(2-5(7)10)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNDSMPCFVOHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)C2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of Methoxy-Substituted Intermediates

A common route involves brominating 6-methoxyindoline-2,3-dione. The methoxy group activates the aromatic ring, directing electrophilic bromination to the para position (C5).

Procedure :

Methoxylation of Bromo-Substituted Intermediates

Alternative approaches introduce the methoxy group after bromination. This method avoids competing side reactions during bromination.

Procedure :

- Substrate : 5-Bromoindoline-2,3-dione (1.0 equiv) in DMF.

- Methylating Agent : Methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv).

- Conditions : Reflux at 80°C for 6 hours.

- Workup : Extracted with ethyl acetate, washed with brine, and purified via column chromatography.

Industrial-Scale Production Methods

Industrial synthesis emphasizes cost efficiency and scalability. Patent EP0440930A2 describes a debromination process applicable to brominated naphthalenes, which informs analogous indole strategies:

Key Steps :

- Solvent System : Methylene chloride or chloroform for high solubility.

- Catalyst : Mesitylene (10–15% v/v) to enhance reaction kinetics.

- Temperature : 25–40°C to balance reaction rate and side-product formation.

Advantages :

Optimization and Challenges

Regioselectivity Control

The electron-donating methoxy group directs electrophilic bromination to C5. Computational studies confirm that methoxy activation lowers the activation energy for bromination at C5 by 12–15 kcal/mol compared to C4 or C7.

Byproduct Mitigation

Common byproducts include di-brominated derivatives (e.g., 5,7-dibromo-6-methoxyindoline-2,3-dione). These are minimized by:

- Stoichiometric Control : Limiting bromine to 1.2 equiv.

- Low-Temperature Bromination : 0–5°C reduces electrophilic over-reactivity.

Comparative Analysis of Synthetic Methods

化学反応の分析

Types of Reactions

5-Bromo-6-methoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler derivatives.

Substitution: This reaction can replace the bromine or methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more complex indole derivatives, while substitution could produce a variety of functionalized indoles.

科学的研究の応用

Antitumor Properties

5-Bromo-6-methoxy-1H-indole-2,3-dione has demonstrated promising antitumor activity against several cancer cell lines. Research indicates that this compound can inhibit the proliferation of breast cancer, leukemia, and lung cancer cells by interfering with key cellular signaling pathways.

Key Findings:

- Mechanism of Action: The compound exhibits its antitumor effects primarily through the inhibition of specific kinases involved in cell signaling and proliferation, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs) .

- Case Study: A study published in Cancer Research highlighted that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .

Antimicrobial Activity

In addition to its anticancer properties, this compound also shows potential as an antimicrobial agent. It has been evaluated for activity against various bacterial strains and fungi.

Key Findings:

- Broad-Spectrum Activity: Preliminary studies suggest that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungal species .

- Research Example: In vitro assays demonstrated that the compound effectively reduced the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Chemical Synthesis

This compound serves as a valuable synthetic intermediate in the preparation of other indole derivatives. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced biological activities.

Synthesis Methods:

- Common Synthetic Routes: The compound can be synthesized through bromination and methoxylation reactions involving indole derivatives. For instance, reacting 2,3-dihydroindole with bromine and methanol under controlled conditions yields high product purity .

Enzyme Inhibition Studies

The compound has been extensively studied for its ability to inhibit various enzymes involved in metabolic pathways.

Key Findings:

- Cytochrome P450 Inhibition: this compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property may impact the pharmacokinetics of co-administered drugs .

Industrial Applications

In the industrial sector, this compound can be utilized in the synthesis of organic materials and pharmaceuticals due to its reactive nature.

Applications:

- Organic Synthesis: It is employed as a precursor for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Data Summary Table

| Application Area | Key Properties/Findings | References |

|---|---|---|

| Antitumor Activity | Inhibits proliferation of cancer cells; effective against breast cancer | |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria; reduces growth of E. coli | |

| Chemical Synthesis | Serves as an intermediate for new indole derivatives | |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes affecting drug metabolism | |

| Industrial Use | Precursor for organic synthesis in pharmaceuticals |

作用機序

The mechanism of action of 5-bromo-6-methoxy-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, thereby preventing tumor formation . The exact molecular targets and pathways are still under investigation, but they likely involve key proteins and enzymes related to cell growth and survival.

類似化合物との比較

Key Observations:

- Substituent Position : The 6-methoxy group in the target compound distinguishes it from analogs like dimethyl 7-bromo-5-methoxyindole-2,3-dicarboxylate (), where methoxy is at position 5. Positional isomers exhibit divergent electronic effects and steric hindrance, impacting reactivity and binding interactions.

- Synthetic Yields : Higher yields (77–80%) are achieved in microwave-assisted syntheses () compared to traditional methods (e.g., 50% in ), highlighting the efficiency of modern techniques.

Physicochemical Properties

- Spectroscopic Features : The IR spectrum of 1-benzyl-5-bromoindoline-2,3-dione () shows a strong C=O stretch at 1737 cm⁻¹, consistent with the diketone moiety. Methoxy groups typically exhibit C-O stretches near 1100 cm⁻¹, as seen in dimethyl 7-bromo-5-methoxyindole-2,3-dicarboxylate ().

- Solubility and Stability : Methoxy groups generally enhance solubility in polar solvents, while bromine increases molecular weight and stability. These properties make 5-bromo-6-methoxy-1H-indole-2,3-dione suitable for aqueous and organic reaction conditions.

生物活性

Overview

5-Bromo-6-methoxy-1H-indole-2,3-dione is a synthetic derivative of indole, a compound known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications in cancer therapy and antimicrobial activity. Its structural uniqueness, characterized by the presence of bromine and methoxy groups, enhances its reactivity and biological interactions.

Target Interactions

this compound interacts with multiple biological targets, including enzymes and receptors. It has been shown to bind with high affinity to several proteins involved in cellular signaling pathways, leading to modulation of various biochemical processes.

Biochemical Pathways

The compound influences several metabolic pathways by inhibiting specific enzymes such as cytochrome P450, which is crucial for drug metabolism. Additionally, it has been reported to inhibit kinase activity, affecting cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against:

| Cancer Cell Line | Inhibition (%) at 100 µM | IC50 (µM) |

|---|---|---|

| MCF-7 (breast) | 61% | 39.7 |

| HCT-15 (colon) | 75% | 46.6 |

| A549 (lung) | 58% | N/A |

These results suggest that the compound may serve as a promising candidate for developing new cancer therapies targeting specific malignancies .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Studies have reported its activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

These findings highlight the compound's broad-spectrum antimicrobial properties, making it a candidate for further development in treating infectious diseases .

Case Studies

Study on Anticancer Effects

A study conducted by Zhuang et al. focused on the synthesis of derivatives of marine indole alkaloids and their anti-proliferative effects on HCT-116 cell lines. The study found that modifications to the indole structure significantly enhanced anticancer activity, indicating that similar approaches could be applied to optimize the efficacy of this compound .

Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of various indole derivatives, compounds similar to this compound showed promising results against resistant strains of bacteria and fungi. The study emphasized the importance of structural modifications in enhancing biological activity and suggested pathways for future research .

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-6-methoxy-1H-indole-2,3-dione, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of brominated indole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, describes a reaction using PEG-400:DMF (2:1) as solvent, CuI catalyst, and 12-hour reaction time to achieve a 50% yield. Key optimization parameters include:

- Solvent polarity : PEG-400 enhances reaction efficiency due to its stabilizing effect on intermediates.

- Catalyst loading : Excess CuI (1.0 g per 700 mg substrate) improves cycloaddition kinetics but requires post-reaction removal via aqueous workup.

- Purification : Flash column chromatography with 70:30 ethyl acetate:hexane effectively isolates the product (Rf = 0.30).

Data Table :

| Substrate | Catalyst | Solvent | Time (h) | Yield | Analytical Validation |

|---|---|---|---|---|---|

| 3-(2-azidoethyl)-5-bromo-1H-indole | CuI | PEG-400:DMF | 12 | 50% | NMR, NMR, FAB-HRMS |

Q. How should researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis : NMR in CDCl₃ reveals characteristic signals: aromatic protons (δ 7.12–7.23 ppm), methoxy groups (δ ~3.28 ppm), and coupling constants (e.g., J = 7.2 Hz for ethyl chains) .

- X-ray Crystallography : Use SHELXL () for refinement. Key steps:

- Data collection : High-resolution (<1 Å) data minimizes thermal displacement errors.

- Twinning analysis : SHELXL’s HKLF5 format handles twinned data, critical for indole derivatives prone to crystal packing defects .

- Validation : OLEX2 integrates structure solution, refinement, and visualization, ensuring R-factor convergence below 5% .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

Methodological Answer:

- DMF Residues : Traces of DMF (boiling point 153°C) persist post-reaction. Remove via vacuum distillation at 90°C ().

- Byproducts : Unreacted azides or alkynes can form dimers. Monitor via TLC (Rf shifts) and suppress using excess alkyne (1.2–1.5 eq) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated indole derivatives?

Methodological Answer: Discrepancies between calculated and observed NMR/HRMS data often arise from:

- Tautomerism : Indole-2,3-diones exhibit keto-enol tautomerism, altering NMR shifts. Use DMSO-d₆ to stabilize enol forms.

- Isotopic patterns : Bromine (Br, 50.69% , 49.31% ) causes HRMS doublets. Validate using isotopic abundance calculators (e.g., ChemCalc) .

Example : For , HRMS shows [M+H]⁺ at 427.0757 () vs. theoretical 427.0749 (Δ = 0.8 ppm), within acceptable error.

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets like Mycobacterium tuberculosis enoyl-ACP reductase (InhA). Indole-2,3-diones show IC₅₀ values <10 μM ().

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Br vs. methoxy) with antibacterial activity. For example:

Data Table :

| Substituent (Position) | LogP | MIC (μg/mL) | Target Organism |

|---|---|---|---|

| Br (5), OMe (6) | 2.1 | 3.2 | S. aureus |

| NO₂ (5) | 1.8 | 1.5 | M. tuberculosis |

Q. How can crystallographic software (SHELX/OLEX2) address challenges in refining disordered structures of indole derivatives?

Methodological Answer:

- Disorder Modeling : SHELXL’s PART instruction partitions disordered atoms. For example, methoxy groups in 5-bromo-6-methoxy derivatives often exhibit rotational disorder.

- Restraints : Apply SIMU and DELU restraints to thermal parameters, reducing overfitting .

- Validation : Check ADPs (anisotropic displacement parameters) using OLEX2’s built-in validation tools to flag outliers (>4σ) .

Q. What experimental designs are critical for evaluating the antioxidant or antimicrobial mechanisms of this compound?

Methodological Answer:

- ROS Scavenging Assays : Use DPPH or ABTS radicals. IC₅₀ values <50 μM indicate potent activity ().

- Microplate Dilution : Test MICs against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Enzyme Inhibition : For indole-2,3-diones targeting β-lactamases, use nitrocefin hydrolysis assays (ΔA₄₈₂ nm/min) .

Q. How do structural modifications (e.g., halogenation, methoxy positioning) influence the electronic properties and reactivity of indole-2,3-diones?

Methodological Answer:

- Electron Density Maps : DFT calculations (B3LYP/6-31G*) show bromine at C5 reduces HOMO-LUMO gaps by 0.3 eV vs. non-halogenated analogs.

- Methoxy Effects : OMe at C6 enhances solubility (logS = -3.2 vs. -4.5 for C7-substituted) due to polar interactions .

Data Table :

| Substituent | HOMO (eV) | LUMO (eV) | logS |

|---|---|---|---|

| 5-Br, 6-OMe | -6.2 | -1.9 | -3.2 |

| 5-NO₂ | -5.8 | -1.7 | -4.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。